molecular formula C15H24N2 B5672389 N-methyl-N-[2-(2-pyridinyl)ethyl]cycloheptanamine

N-methyl-N-[2-(2-pyridinyl)ethyl]cycloheptanamine

Cat. No. B5672389
M. Wt: 232.36 g/mol
InChI Key: ASIJWWAKSXZEHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis and Characterization : Compounds structurally related to N-methyl-N-[2-(2-pyridinyl)ethyl]cycloheptanamine have been synthesized and characterized, showing high efficacy for sigma receptors, relative chemical simplicity, and ease of synthesis. These compounds have shown promise for determining the functional role of sigma receptors and developing novel therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992).

Molecular Structure Analysis

  • Molecular Structure and Interactions : The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations between the pyridine rings and the bridging cyclohexane rings. Crystal packing is dominated by C–H⋯Npyridine interactions and other intermolecular interactions (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

  • Receptor Binding and Selectivity : Studies on enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines reveal high affinity and selectivity for sigma receptors. These compounds exhibit different potencies based on their structural configurations, showing the importance of molecular structure in receptor binding (Radesca, Bowen, Di Paolo, & de Costa, 1991).

Physical Properties Analysis

  • Crystal Packing and Structure : The crystal packing of compounds structurally related to N-methyl-N-[2-(2-pyridinyl)ethyl]cycloheptanamine is influenced by C–H⋯Npyridine interactions and π⋯π contacts. These interactions lead to different structural arrangements, such as linear chains and layer structures (Lai, Mohr, & Tiekink, 2006).

Chemical Properties Analysis

  • Chemical Reactivity and Binding : The chemical reactivity and binding of related compounds to sigma receptors have been a focus of research. Structural modifications influence their binding affinity and selectivity, highlighting the complex interplay between chemical properties and biological activity (Radesca, Bowen, Di Paolo, & de Costa, 1991).

properties

IUPAC Name

N-methyl-N-(2-pyridin-2-ylethyl)cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-17(15-9-4-2-3-5-10-15)13-11-14-8-6-7-12-16-14/h6-8,12,15H,2-5,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIJWWAKSXZEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-pyridin-2-ylethyl)cycloheptanamine

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